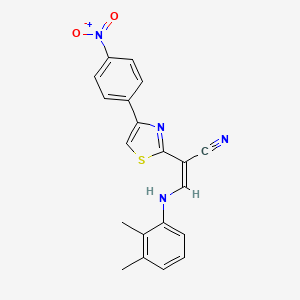

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

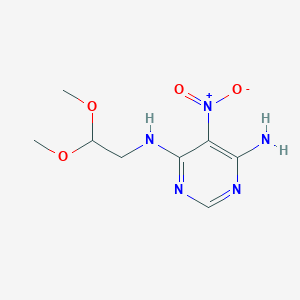

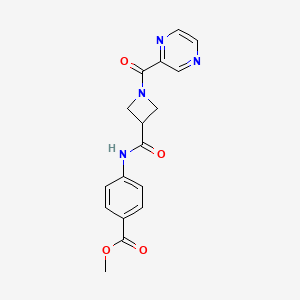

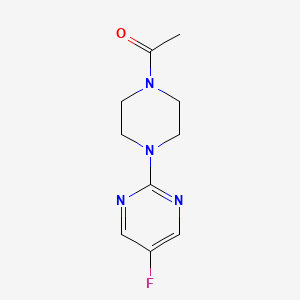

The compound , (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, is a molecule that likely exhibits Z/E isomerism, similar to other acrylonitrile derivatives. This type of isomerism is characterized by the spatial arrangement of substituents around a double bond, with the Z isomer having substituents on the same side and the E isomer on opposite sides. The presence of a nitro group and a thiazole ring suggests that the compound may have interesting electronic properties and potential biological activity.

Synthesis Analysis

While the specific synthesis of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is not detailed in the provided papers, similar compounds have been synthesized through Knoevenagel condensation reactions. For instance, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile were obtained using this method, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . This suggests that a similar approach could be employed for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be studied using X-ray diffraction and density functional theory (DFT) calculations, as demonstrated in the analysis of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile . These techniques can provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Acrylonitrile derivatives can participate in various chemical reactions due to the presence of the reactive nitrile group and the double bond. The nitrile group can undergo hydrolysis, reduction, and other transformations, while the double bond is susceptible to addition reactions. The specific reactivity patterns of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile would need to be investigated experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives, such as solubility, melting point, and stability, can be influenced by the presence of substituents like nitro groups and thiazole rings. The Z isomer might exhibit different properties compared to the E isomer due to differences in molecular packing and intermolecular interactions, as seen in the crystal structures of Z/E isomers of a related compound . These properties are important for the practical application and handling of the compound.

properties

IUPAC Name |

(Z)-3-(2,3-dimethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-4-3-5-18(14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-6-8-17(9-7-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVAIWCNUAVPMR-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-1-acetyl-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3020261.png)

![2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B3020267.png)

![N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3020268.png)

![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)